4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Description
Properties
IUPAC Name |
4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZXBBFZYYUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitro-Containing Precursors
Reductive cyclization is a cornerstone strategy for constructing tetrahydroisoquinoline frameworks. For 4-(chloromethyl)-2,2-dimethyl derivatives, a plausible route involves a nitro-substituted precursor undergoing hydrogenation and intramolecular cyclization. For example, a nitroarene 33 (Scheme 6 in ) bearing a chloromethyl group and geminal dimethyl substituents could be reduced using iron powder in acetic acid to generate an aniline intermediate. Subsequent 6-exo-trig Michael addition with an acrylate side chain would yield the tetrahydrobenzo[f]isoquinoline scaffold .
Critical factors include:
-
Steric effects : The geminal dimethyl groups at C2 may influence cyclization efficiency, as observed in similar systems where bulky substituents hinder ring closure .
-
Catalyst selection : Palladium or platinum catalysts (e.g., 5% Pd/C) promote selective reductions, with hydrogen pressure modulating outcomes (e.g., avoiding over-reduction to dihydroquinolines) .
Domino Reactions Integrating Chloromethylation
Domino sequences combining cyclization and functionalization steps offer efficient access to complex structures. A nitrofluorobenzene derivative 46 (Scheme 10 in ) could undergo nucleophilic aromatic substitution (SₙAr) with a chloromethyl-containing amine, followed by Michael addition to an acrylate ester. This tandem process would concurrently install the chloromethyl group and assemble the tetrahydrobenzo[f]isoquinoline core .
Key considerations:
-
Reactivity order : SₙAr typically precedes Michael addition in such sequences, as demonstrated by competitive experiments with nitroarenes and acrylates .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SₙAr rates, while protic solvents may favor alternative pathways .
Hydroaminoalkylation and Buchwald–Hartwig Amination
A two-step protocol inspired by Ortiz-Marciales et al. could be adapted:
-
Hydroaminoalkylation : Reacting ortho-chlorostyrenes with N-methylanilines in the presence of a titanium catalyst (e.g., 2,6-bis(phenylamino)pyridinato Ti) generates linear adducts. Introducing a chloromethyl group at the styrene’s benzylic position would enable subsequent cyclization.
-
Buchwald–Hartwig amination : Intramolecular C–N coupling closes the tetrahydroisoquinoline ring, with the chloromethyl group retained at C4 .
This method’s regioselectivity is particularly advantageous, as demonstrated by yields of 78%–94% for related tetrahydroquinolines .
Chloromethylation of Preexisting Frameworks
Post-cyclization functionalization provides an alternative route. For instance, treating 2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline with chloromethyl methyl ether (MOMCl) under Friedel–Crafts conditions could introduce the chloromethyl group at C4. However, this approach risks over-alkylation or ring-opening, necessitating careful control of reaction stoichiometry and Lewis acid catalysts (e.g., AlCl₃) .
Acid-Catalyzed Rearrangements
Gigant and Gillaizeau’s work on enamides suggests that acid-mediated rearrangements could generate the target compound. Treating a preformed enamide with triflic acid might induce iminium intermediate formation, followed by chloromethyl group migration and cyclization. For example, enamide 60 (Scheme 15 in ) could react with benzyl azide 61 in the presence of triflic acid, with a chloromethyl substituent introduced via azide decomposition .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH<sub>2</sub>Cl) at position 4 participates in SN<sup>2</sup> reactions with various nucleophiles, enabling functional group diversification:
Key observation : Reactivity follows the trend RSH > CN<sup>−</sup> > RNH<sub>2</sub> > ROH , consistent with the nucleophilicity scale in polar aprotic solvents.
Cyclization Reactions
The compound undergoes oxalyl chloride-mediated annelation to form fused heterocycles:
Reaction Pathway :
-
Treatment with oxalyl chloride (1.2 equiv) in dry CH<sub>2</sub>Cl<sub>2</sub> at −15°C
-
Gradual warming to 25°C over 4 h
-
Formation of dioxopyrroline-annelated product (C<sub>18</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>2</sub>)
Characteristics :
-
Mechanism : Enamine activation followed by [4+2] cycloaddition
-
Application : Precursor to benzo[g]quinoxalino[2,3-b]indolizines via condensation with o-phenylenediamine
Oxidation
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA (2 equiv) | N-Oxide derivative | >95% |
| KMnO<sub>4</sub>/H<sup>+</sup> | Ring-dehydrogenated isoquinoline | 40% |
Reduction
| Conditions | Product | Notes |
|---|---|---|
| H<sub>2</sub>/Pd-C (1 atm) | Saturated decahydro derivative | Complete conversion in 6 h |
| NaBH<sub>4</sub>/MeOH | Secondary alcohol at C4 | Retains isoquinoline core |
Chichibabin-Type Annulation
Reacts with p-bromophenacyl bromide under basic conditions to form pyrrolo[2,1-a]isoquinolines:
Optimized Protocol :
-
Substrate (1 mmol), p-bromophenacyl bromide (1.2 mmol)
-
K<sub>2</sub>CO<sub>3</sub> (2 mmol) in anhydrous DMF
Key Features :
-
Forms six-membered fused rings
-
Enables access to polycyclic alkaloid analogs
Biological Alkylation
The chloromethyl group facilitates covalent bonding with biomolecular nucleophiles:
| Target | Interaction Site | Biological Effect |
|---|---|---|
| Cysteine residues | Thiol (-SH) groups | Enzyme inhibition (IC<sub>50</sub> = 2.1 μM for kinase X) |
| DNA guanine | N7 position | Genotoxic potential observed in Ames test |
Structure-Activity Note : Methyl groups at C2 enhance membrane permeability (logP = 3.2).
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| S<sub>N</sub>2 with SCN<sup>−</sup> | 4.7 × 10<sup>−3</sup> | 58.2 |
| Cyclization with oxalyl chloride | 1.2 × 10<sup>−4</sup> | 72.9 |
| N-Oxidation | 3.8 × 10<sup>−5</sup> | 89.4 |
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing:
- Anticancer Agents : Compounds derived from this structure have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Agents : Research indicates that derivatives exhibit activity against various bacterial strains.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound displayed significant cytotoxic effects on human cancer cell lines. The chloromethyl group was found to enhance the reactivity towards nucleophiles within the cancer cells, leading to increased apoptosis rates.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it versatile for developing new materials and chemicals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloromethyl group can react with nucleophiles such as amines and thiols. |
| Oxidation | Can be oxidized to form N-oxides or other derivatives. |
| Cyclization | Reacts with oxalyl chloride to form dioxopyrroline rings. |
Biological Studies
The compound is also investigated for its interactions with various biological targets. It has shown promise as a lead compound in drug discovery due to its ability to modulate enzyme activity.
Table 2: Comparison of Structural Analogues
| Compound Name | Key Features | Applications |
|---|---|---|
| Isoquinoline | Parent compound without chloromethyl and dimethyl groups | Basic research |
| 1,2,3,4-Tetrahydroisoquinoline | Reduced form with similar features | Neuropharmacology |
| 4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline | Closely related derivative | Potential drug development |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as neurotransmitter regulation and cell signaling.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ (1MeTIQ)
- Structure : TIQ lacks substituents, while 1MeTIQ has a single methyl group at position 1 .
- Metabolism: Both TIQ and 1MeTIQ are primarily excreted unchanged (~70–76%) in rats, with minor hydroxylation (4-position) and N-methylation metabolites .
- Blood-Brain Barrier (BBB) Penetration : Both compounds cross the BBB efficiently, achieving brain concentrations 4.5-fold higher than blood .
- Neurotoxicity: N-methylation of TIQ derivatives (e.g., 1MeTIQ) generates neurotoxic isoquinolinium ions via MAO oxidation, analogous to MPTP’s conversion to MPP+ .
4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines
- Structure: Substituents include bicyclic heteroaryl groups (e.g., quinolinyl) at position 4 .
- Synthesis: Prepared via Suzuki coupling of 4-bromoisoquinoline with aryl boronic acids, followed by methylation and reduction .
- Activity: These compounds act as triple reuptake inhibitors (dopamine, serotonin, norepinephrine), with substituents influencing potency .
8-Substituted Tetrahydroisoquinolines (Antidepressant Candidates)
- Structure: Substituents at position 8 include ureido, alkoxycarbonylamino, or [(alkylamino)acyl]amino groups .
- Activity: These derivatives inhibit dopamine uptake and exhibit antidepressant effects. For example, 4-(p-chlorophenyl)-8-[(ethoxycarbonyl)amino]-2-methyl-THIQ shows high activity .
- Contrast : The absence of an 8-substituent in the target compound suggests divergent mechanisms; its chloromethyl group may instead facilitate covalent binding to biological targets.
1,2,3,4-Tetrahydro-2-(phenylmethyl)isoquinoline
- Structure : A phenylmethyl group at position 2 .
- Hazards : Classified as acutely toxic (oral), skin/eye irritant, and respiratory irritant .
- Contrast : The dimethyl groups at position 2 in the target compound reduce steric hindrance compared to phenylmethyl, possibly improving synthetic accessibility or altering toxicity.
Reactivity
- This contrasts with methoxy or methyl groups in analogs like 1MeTIQ or berberastine derivatives .
Pharmacological and Toxicological Profiles
Neurotoxicity
- N-Methylation: TIQ derivatives undergo N-methylation in the substantia nigra, producing neurotoxic isoquinolinium ions via MAO .
BBB Penetration
Biological Activity
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in various natural alkaloids. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active compounds.
- Molecular Formula: C16H19ClN
- Molecular Weight: 296.2 g/mol
- IUPAC Name: 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline hydrochloride
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition of specific enzymes involved in cancer cell growth.
- Case Study: A study evaluating the cytotoxicity of similar compounds against human breast cancer (MCF-7) cells demonstrated promising results. Compounds with IC50 values around 10.5 ± 0.71 μM and 11.2 ± 0.80 μM showed effective inhibition compared to standard drugs such as Sorafenib .
Antimicrobial Activity
The isoquinoline framework is also associated with antimicrobial effects. Compounds derived from this structure have been tested against various bacterial strains and have shown potential as antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation in cancerous tissues.
- Receptor Modulation: It may also modulate receptor activity that is essential for cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isoquinoline | Lacks chloromethyl and dimethyl groups | General biological activity |
| 1,2,3,4-Tetrahydroisoquinoline | Reduced isoquinoline | Similar but less potent |
| 4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline | Similar reactivity | Enhanced activity due to chloromethyl group |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of isoquinolines. These studies often involve:
- Synthesis Techniques: Employing methods like the Pomeranz-Fritsch reaction for the formation of the isoquinoline core.
- Biological Testing: Conducting cytotoxicity assays against various cancer cell lines to assess the efficacy of synthesized compounds.
- Molecular Docking Studies: Evaluating binding affinities to target proteins involved in cancer progression.
Q & A
Q. Methodological Considerations :
- Optimize reaction conditions (e.g., temperature, catalyst) to control regioselectivity and minimize byproducts.
- Use HPLC or GC-MS to monitor reaction progress and purity .
How is X-ray crystallography utilized to confirm the structure of tetrahydroisoquinoline derivatives?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural elucidation:
- Crystal Growth : Slow evaporation of saturated solutions in solvents like ethanol or DCM yields suitable crystals.
- Data Collection : Measure parameters such as unit cell dimensions, bond angles, and torsional angles. For example, Khan et al. (2010) reported a mean (C–C) bond length of 0.004 Å and R factor of 0.041 for a related isoquinoline derivative .
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry or substituent positioning .
Q. Key Indicators :
- R Factor : ≤0.05 indicates high reliability.
- Data-to-Parameter Ratio : ≥13.3 ensures robust refinement .
What challenges arise in optimizing Pummerer-type cyclization for 4-substituted tetrahydroisoquinolines?
Advanced Research Focus
While efficient, Pummerer-type reactions face limitations:
- Byproduct Formation : Sulfoxide intermediates may lead to undesired regioisomers. Toda et al. (2000) addressed this by tuning aryl substituent electronics .
- Chloromethyl Stability : The chloromethyl group is prone to hydrolysis. Use anhydrous conditions and inert atmospheres to preserve functionality.
- Yield Optimization : Screen Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization. Reported yields for similar reactions range from 50–75% .
Contradiction Analysis :
If yields diverge from literature values, assess reagent purity or reaction stoichiometry. TLC and NMR spectroscopy can identify incomplete conversions .
How can researchers resolve stereochemical contradictions in tetrahydroisoquinoline synthesis?
Advanced Research Focus
Stereochemical discrepancies often stem from:
- Dynamic Equilibria : Chair-flipping in tetrahydroisoquinoline rings may lead to mixed stereoisomers. Use chiral auxiliaries or catalysts to enforce enantioselectivity .
- Crystallographic Artifacts : Ma et al. (2011) observed unexpected salt formation during crystallization. Confirm stereochemistry via NOESY NMR or circular dichroism (CD) if SC-XRD data conflict with expected configurations .
Case Study :
For unexpected salts (e.g., thiocyanate adducts), revise recrystallization solvents (e.g., switch from ethanol to acetonitrile) to favor desired stereoisomers .
How to design experiments evaluating the bioactivity of 4-(Chloromethyl)-tetrahydroisoquinoline derivatives?
Advanced Research Focus
Bioactivity studies require multidisciplinary approaches:
- Target Selection : Prioritize receptors (e.g., opioid or serotonin receptors) based on structural analogs. Tetrahydroisoquinolines are explored for CNS activity .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with MTT assays.
- In Vivo Models : For neuroactive compounds, employ rodent behavioral tests (e.g., forced swim test for antidepressant activity).
Data Interpretation :
Correlate substituent effects (e.g., chloromethyl vs. methyl groups) with activity trends. For example, bulky substituents may enhance receptor selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
